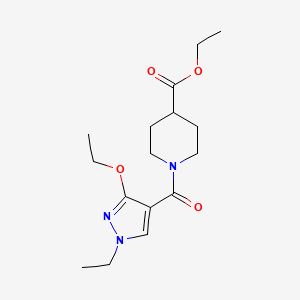

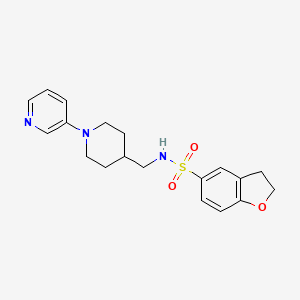

ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a chemical compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Molecular Structure Analysis

Pyrazole’s 1H-tautomer is known as 1H-pyrazole. It is a base of a pyrazolium conjugate. It is an acid conjugate of pyrazol-1-ide. It is a tautomer of the 3H and 4H Pyrazoles . The specific molecular structure of this compound is not provided in the available resources.Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving this compound are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate and its derivatives are pivotal in synthesizing novel heterocyclic compounds. For instance, a study by Ghaedi et al. (2015) demonstrated the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Similarly, microwave-assisted treatments of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines have been shown to produce corresponding carboxamides in good yields, showcasing an efficient method for direct amidation of such compounds (Milosevic et al., 2015).

Utilization in Cross-Coupling Reactions

- The compounds have been used as precursors in cross-coupling reactions. Arbačiauskienė et al. (2011) employed ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions with various alkynes to obtain 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles, which after cyclization yielded different condensed pyrazoles (Arbačiauskienė et al., 2011).

Contribution to Fluorescence Research

- The reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives has been developed, showcasing strong fluorescence in solutions. This indicates potential applications in the development of new fluorophores (Yan et al., 2018).

Antimicrobial Activity

- Research also explores the antimicrobial potential of synthesized compounds. El‐Emary et al. (2005) synthesized thiazolo[3, 2]pyridines containing the pyrazolyl moiety and tested them for antimicrobial activities, revealing promising results against nominated pathogenic strains (El‐Emary et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 1-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-4-19-11-13(14(17-19)22-5-2)15(20)18-9-7-12(8-10-18)16(21)23-6-3/h11-12H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOARBGFEASYRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)

![(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2776443.png)

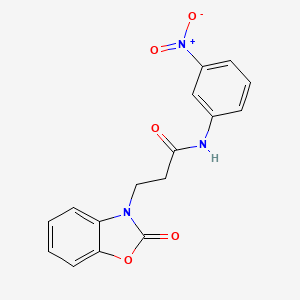

![N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776446.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide](/img/structure/B2776448.png)

![3-Oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B2776449.png)

![3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2776451.png)

![Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![4-(4-propan-2-ylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2776454.png)

![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2776455.png)